2-Ethylphenyl sulfamate
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Overview
Description
2-Ethylphenyl sulfamate is an organosulfur compound characterized by the presence of a sulfamate group attached to a 2-ethylphenyl moiety. This compound is part of a broader class of sulfamates, which have found applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylphenyl sulfamate typically involves the reaction of 2-ethylphenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfamate ester .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as diaryl borinic acid can enhance the efficiency of the sulfamation process .
Chemical Reactions Analysis
Types of Reactions
2-Ethylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfinates.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfinates
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-Ethylphenyl sulfamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurofibromatosis.
Industry: Utilized in the production of polymers and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylphenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This inhibition can affect various biological pathways, including those involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Similar in structure but contain a sulfonamide group instead of a sulfamate group.
Sulfinamides: Differ by having a sulfinamide group.
Sulfonates: Contain a sulfonate group instead of a sulfamate group.
Uniqueness
2-Ethylphenyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
691397-24-7 |
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Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(2-ethylphenyl) sulfamate |
InChI |
InChI=1S/C8H11NO3S/c1-2-7-5-3-4-6-8(7)12-13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
InChI Key |
SXEQGFZRULNSKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OS(=O)(=O)N |
Origin of Product |
United States |
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